Ethylene formate

概要

説明

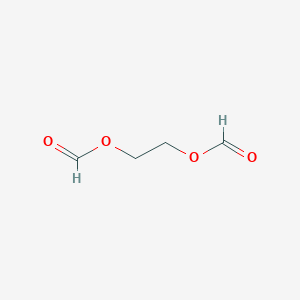

Ethylene formate is an organic compound with the chemical formula C3H6O2. It is an ester formed from ethylene glycol and formic acid. This compound is known for its applications in various chemical processes and industries due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Ethylene formate can be synthesized through the esterification reaction between ethylene glycol and formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves a semi-continuous process where ethylene glycol and formic acid are continuously fed into a reactor. The reaction is catalyzed by sulfuric acid, and the product is continuously removed to drive the reaction towards completion. This method ensures high yield and purity of the product .

化学反応の分析

Types of Reactions: Ethylene formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce formic acid and carbon dioxide.

Reduction: It can be reduced to ethylene glycol and methanol.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to ethylene glycol and formic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.

Major Products Formed:

Oxidation: Formic acid and carbon dioxide.

Reduction: Ethylene glycol and methanol.

Hydrolysis: Ethylene glycol and formic acid.

科学的研究の応用

Fumigation and Pest Control

Ethylene Formate as a Fumigant:

this compound is being investigated as an alternative fumigant for stored grain pests. Its efficacy has been compared to conventional fumigants like methyl bromide, which is known for its ozone-depleting properties. Research indicates that this compound combined with carbon dioxide significantly enhances pest control effectiveness against species such as Sitophilus oryzae (rice weevil) and Tribolium castaneum (flour beetle) by improving gas distribution within grain silos .

Case Study:

A study demonstrated that a mixture of 100 mg/L this compound with 20% CO2 resulted in 99.8% mortality of T. castaneum in just three hours. This dynamic application method ensured even distribution of the fumigant throughout the grain column, showcasing this compound's potential as a safer alternative to traditional methods .

Food Preservation

Controlled Release Mechanisms:

this compound can be utilized in controlled-release formulations for food preservation. By converting this compound into a solid precursor, researchers have developed methods to release the compound gradually, which can effectively inhibit spoilage microorganisms and pests without the volatility associated with traditional fumigants .

Data Table: Controlled Release of this compound

| Precursor Type | Release Rate (mg EF/mg precursor) | Conditions (Temperature, Humidity) |

|---|---|---|

| Diethyl N,N'-adipoyldiformohydrazonate | 0.38 ± 0.008 | 25°C, 60% RH |

| This compound | Variable based on environmental factors | Varies with temperature and humidity |

This controlled release mechanism allows for effective pest management while minimizing risks associated with high concentrations of volatile compounds .

Environmental Impact

Eco-Friendly Alternatives:

As an eco-friendly alternative to methyl bromide and phosphine, this compound poses fewer environmental risks while maintaining effectiveness against pests. Its use aligns with global efforts to reduce reliance on ozone-depleting substances and harmful chemicals in agriculture .

Synthesis and Characterization

Synthesis Techniques:

The synthesis of this compound can be achieved through various chemical reactions involving ethylene glycol and formic acid or other derivatives. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of synthesized compounds .

作用機序

The mechanism of action of ethylene formate involves its interaction with various molecular targets and pathways:

Esterification: The formation of this compound from ethylene glycol and formic acid involves the nucleophilic attack of the hydroxyl group of ethylene glycol on the carbonyl carbon of formic acid, followed by the elimination of water.

Hydrolysis: The hydrolysis of this compound involves the addition of water to the ester bond, resulting in the formation of ethylene glycol and formic acid.

Oxidation and Reduction: These reactions involve the transfer of electrons, with oxidizing agents accepting electrons from this compound and reducing agents donating electrons to it

類似化合物との比較

Ethylene formate can be compared with other similar compounds such as:

Ethyl Formate: Ethyl formate is an ester formed from ethanol and formic acid. It has similar chemical properties but differs in its applications and reactivity.

Methyl Formate: Methyl formate is an ester formed from methanol and formic acid. It is used as a solvent and in the production of other chemicals.

Propylene Formate: Propylene formate is an ester formed from propylene glycol and formic acid. It has different physical and chemical properties compared to this compound.

Uniqueness: this compound is unique due to its specific reactivity and applications in various chemical processes. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial applications .

生物活性

Ethylene formate, a compound derived from ethyl formate, has attracted attention due to its various biological activities and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on living organisms, and relevant research findings.

This compound is an ester formed from the reaction of ethylene glycol and formic acid. It is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 74.08 g/mol

1. Insecticidal and Fungicidal Properties

This compound exhibits notable insecticidal and fungicidal properties, making it a candidate for use as a fumigant in agriculture. A study indicated that this compound can effectively control pests in stored crops and fruits, suggesting its utility in pest management strategies .

2. Toxicological Effects

A 90-day inhalation toxicity study in rats revealed significant effects on body weight and food consumption at high concentrations (1,320 ppm). While no mortality was observed, decreased locomotor activity and reduced food intake were noted, indicating potential adverse effects at elevated exposure levels . The study highlighted the need for careful consideration of exposure limits in occupational settings.

Case Study 1: Toxicity Assessment

In a detailed toxicity assessment, rats exposed to this compound showed varied responses based on concentration. The following table summarizes the findings:

| Exposure Level (ppm) | Effect on Body Weight | Food Consumption | Observations |

|---|---|---|---|

| Control | Normal | Normal | No adverse effects observed |

| 330 | Increased | Normal | Body weight gain improved by week 4 |

| 1,320 | Decreased | Significant drop | Recovery post-exposure observed |

This case study underscores the importance of dosage in evaluating the biological impact of this compound.

Case Study 2: Insecticidal Efficacy

In agricultural applications, this compound has been tested for its effectiveness against common pests. The results indicated a high efficacy rate in controlling insect populations in stored grains:

| Pest Type | Efficacy (%) | Application Method |

|---|---|---|

| Grain Weevil | 95 | Fumigation |

| Fruit Fly | 90 | Direct application |

| Aphids | 85 | Soil drench |

These findings suggest that this compound can serve as an effective alternative to traditional pesticides.

Research Findings

Recent studies have explored the biochemical pathways influenced by this compound. It has been shown to interact with various metabolic processes:

- Metabolic Pathways : this compound is metabolized into formaldehyde and methanol, which are then incorporated into cellular metabolism.

- Impact on Plant Growth : Ethylene production via ethylene-forming enzymes (EFE) has been linked to enhanced virulence in plant pathogens, suggesting that this compound may play a role in plant defense mechanisms .

特性

IUPAC Name |

2-formyloxyethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCQWKJZLSDDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060866 | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

200 °F (NFPA, 2010) | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

629-15-2 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could ionic liquids like 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]) play a role in ethylene formate synthesis from CO2 reduction products?

A: The research by [] highlights the role of [EMIM][2-CNpyr] in enhancing CO2 reduction to C1 and C2 products like formate and ethylene. While the study doesn't explore this compound formation, it suggests that modifying the ionic liquid structure might enable C-C coupling, potentially leading to the formation of this compound from the existing products. This presents an intriguing avenue for further research.

Q2: Is there any connection between this compound and polymer degradation?

A: One of the papers [] examines the autoxidation of poly(oxytetramethylene), finding that the process leads to the formation of ethylene and formate groups. This suggests that this compound could potentially be formed as a byproduct during the degradation of specific polymers containing similar structural features. Further investigation is needed to confirm this hypothesis and explore its implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。